![molecular formula C15H22O5 B12575166 Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)
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Overview
Description
The compound Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR) (CAS 287401-07-4) is a spirocyclic molecule featuring a 1,3-dioxolane ring fused to a partially hydrogenated naphthalene system. Its molecular formula is C₁₅H₂₂O₅, with a molecular weight of 282.33 g/mol . The compound includes a methyl ester group at the 5'-position and a ketone functionality at the 6'-position, contributing to its polar yet lipophilic character .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester typically involves multi-step organic reactions. The process begins with the formation of the spiro structure through a cyclization reaction. Key reagents and catalysts are used to facilitate the formation of the 1,3-dioxolane ring and its subsequent fusion to the naphthalene core. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening are employed to streamline the production and ensure consistency in quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
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Methyl ester moiety (–COOCH₃): Susceptible to hydrolysis under acidic or basic conditions, potentially yielding a carboxylic acid derivative.
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Ketone group (6'-oxo): May undergo reduction (e.g., with NaBH₄ or LiAlH₄) to form a secondary alcohol or participate in nucleophilic additions.
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Spiro-dioxolane ring : The fused 1,3-dioxolane structure could undergo ring-opening reactions under acidic or nucleophilic conditions, though steric hindrance from the spiro configuration might modulate reactivity .
Hypothetical Reaction Pathways
Reaction Type | Reagents/Conditions | Potential Products | Stability Considerations |
---|---|---|---|
Ester Hydrolysis | H₂O/H⁺ or H₂O/OH⁻ | Carboxylic acid derivative | pH-dependent selectivity |
Ketone Reduction | LiAlH₄, THF | Secondary alcohol | Stereochemical retention likely |
Oxidation | KMnO₄, acidic conditions | Dicarboxylic acid (if α-H available) | Requires sp³ hybridized C-H bonds |
Ring-Opening | HBr, heat | Bicyclic diol or bromide derivative | Steric effects may limit kinetics |
Research Gaps and Limitations
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No experimental data from the provided sources ( ) validate these pathways. Industrial or proprietary synthesis protocols may exist but remain unpublished.
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The spiro structure’s rigidity could impose kinetic barriers, altering expected reactivity patterns compared to simpler analogs.
Case Studies and Derivatives
Indirect evidence from structural analogs suggests:
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that the compound exhibits significant anticancer properties. The hexahydro-2,6-methano-1-benzazocine moiety present in the structure has been linked to its efficacy against various cancer cell lines. Studies have shown that spiro compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies demonstrate that it possesses anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development as an anti-inflammatory agent .
- Antimicrobial Activity : Spiro compounds have also been investigated for their antimicrobial properties. Studies have shown that derivatives of this compound can exhibit activity against various bacterial strains, suggesting potential applications in treating infections and contributing to antibiotic development .
Biological Research
- Biological Pathway Investigation : The compound serves as a molecular probe for studying biological pathways and interactions at the molecular level. Its unique structure allows researchers to explore enzyme-substrate interactions and receptor binding mechanisms .
- Drug Development : Due to its diverse biological activities, this compound is being explored as a lead structure in drug design efforts aimed at developing new therapeutics for cancer, inflammation, and infectious diseases .
Material Science
- Polymer Development : The stability and reactivity of this compound make it suitable for use in developing advanced materials such as polymers and coatings. Its unique structural features can enhance the properties of polymeric materials, leading to innovations in material science applications .
Case Studies
- Anticancer Efficacy Study : A recent study highlighted the synthesis of several spiro derivatives based on this compound and their evaluation against various cancer cell lines. Results indicated that specific modifications to the spiro structure significantly enhanced anticancer activity compared to the parent compound .
- Inflammation Inhibition Trials : Another investigation focused on the ability of this compound to selectively inhibit COX enzymes. The findings revealed a higher selectivity index than traditional NSAIDs like celecoxib, suggesting its potential as a safer alternative with fewer side effects .
Mechanism of Action
The mechanism by which Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The spiro structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity in various applications.
Comparison with Similar Compounds
Structural Analogues with Spiro-Dioxolane Motifs
Substituted Spirocarbocycles (Compounds 3c and 3d)
- Compound 3c : (4aS,5S,8aS)-5-(3-cyclohexylprop-2-yn-1-yl)-8a-methylhexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolan]-6(5H)-one
- Compound 3d : (4aS,5S,8aS)-5-(4,4-dimethylpent-2-yn-1-yl)-8a-methylhexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolan]-6(5H)-one
Comparison: Both compounds share the spiro-dioxolane-naphthalene core with the target compound but differ in their alkyne substituents. The cyclohexylpropynyl group in 3c enhances steric bulk, whereas the dimethylpentynyl group in 3d increases hydrophobicity. The target compound’s methyl ester group (vs.
Other Spiro-Dioxolane Derivatives
- Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane] (CAS 30339-98-1) :
- Spiro[1,3-dioxolane-2,8′(5′H)-[2H-2,4a]methanonaphthalene] (CAS 154171-77-4): Molecular formula: C₁₇H₂₈O₂; MW: 264.40 g/mol. Key features: Methanonaphthalene core, tetramethyl substituents, reduced oxygen content, and increased lipophilicity .
Comparison: The target compound’s hexahydro-naphthalene system and methyl ester distinguish it from these analogues. Its higher oxygen content (5 oxygen atoms vs. 2–4 in others) enhances solubility in polar solvents, while the absence of aromatic rings (vs.
Photocyclization vs. Organocatalytic Approaches
- Target compound : Synthesized via photocyclization (similar to 3c/3d), yielding 35–42% for analogues .
- Spiro-oxindole derivatives: Produced via organocatalytic Michael addition, achieving higher stereoselectivity but requiring chiral catalysts .
- Dioxolane nucleoside intermediates : Separated using protease-mediated diastereomer resolution (D = 29–35), offering enantioselective advantages over silica chromatography .
Comparison : Photocyclization provides moderate yields but avoids chiral catalysts, whereas enzymatic methods enable high stereocontrol but require specialized biocatalysts .
Biological Activity
Spiro compounds, particularly spiro-flavonoids and related derivatives, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR) is a notable example that exhibits a range of biological activities including anti-inflammatory, anticancer, and antioxidant properties.
Structural Overview
The compound features a complex spiro structure that contributes to its unique biological properties. The presence of multiple functional groups such as dioxolane and naphthalene enhances its reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that spiro-flavonoids possess significant anti-inflammatory properties. These compounds can inhibit various inflammatory mediators and pathways. For instance, in vitro studies have demonstrated that certain spiro compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
2. Anticancer Activity
Spiro compounds have shown promising anticancer effects across various cancer cell lines. A study highlighted that derivatives of spiro-flavonoids exhibited cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent activity . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
3. Antioxidant Activity
Antioxidant properties are another significant aspect of spiro compounds. The ability to scavenge free radicals has been demonstrated through various assays such as DPPH and ABTS tests. For example, some spiro derivatives showed a strong capacity to inhibit oxidative stress markers in cellular models .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a synthesized spiro compound on HepG2 cells. The results indicated an IC50 value of approximately 0.19 µM, showcasing superior efficacy compared to conventional chemotherapeutics like paclitaxel . This suggests that structural modifications in spiro compounds can enhance their therapeutic index.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of spiro derivatives against several bacterial strains. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12 to 25 µg/mL .
Comparative Analysis
The following table summarizes the biological activities reported for various spiro compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this spiro-dioxolane-naphthalene compound?
The compound is synthesized via acid-catalyzed ketalization. A representative method involves reacting an enone precursor (e.g., 2-66) with ethylene glycol in the presence of p-toluenesulfonic acid and 4 Å molecular sieves. The reaction is stirred overnight, followed by neutralization with NaHCO₃, extraction with EtOAc, and purification via flash chromatography (EtOAc/Hex) to yield the spiro product in 92% yield . Optimization of solvent choice (e.g., dioxolane derivatives as reaction media) and acid catalysts (e.g., Lewis acids) may improve efficiency .
Q. How is the stereochemical configuration (4'aR, 5'R, 8'aR) confirmed?
Absolute stereochemistry is determined using X-ray crystallography. For analogous spiro compounds, single-crystal X-ray diffraction studies (e.g., trans-hexahydrospiro[1,3-dioxolane-2,2'(1'H)-naphthalene]-8'a-carboxylic acid) reveal bond angles, torsion angles, and hydrogen-bonding networks that validate the R/R/R configuration . Complementary methods include NMR-based NOE analysis and chiral HPLC with reference standards .
Q. What spectroscopic techniques are used for structural characterization?
- NMR : ¹H and ¹³C NMR identify key signals, such as the dioxolane protons (δ ~4.0–4.5 ppm) and the carbonyl group (δ ~170–210 ppm for C=O).
- IR : Confirms the presence of ester (C=O stretch ~1730 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₀O₅ for related spiro compounds) . Computational tools (e.g., DFT calculations) can predict spectra for cross-verification .
Advanced Research Questions
Q. How can enantiomeric purity be enhanced during synthesis?
Enzymatic resolution is effective for separating diastereomers. Proteases like subtilisin or esterases selectively hydrolyze one enantiomer of intermediates (e.g., 2-benzyloxymethyl-4-carboxylic acid 1,3-dioxolane methyl ester). For example, subtilisin Carlsberg achieves >90% enantiomeric excess (ee) by preferentially cleaving the cis isomer . Asymmetric catalysis using chiral auxiliaries or organocatalysts (e.g., proline derivatives) is also explored for spirocyclic systems .
Q. What computational methods are used to predict reactivity or stability?
- DFT Calculations : Analyze transition states for ring-forming reactions (e.g., ketalization) to identify energy barriers and stereochemical outcomes.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., dioxolane solvents stabilizing intermediates via H-bonding) .
- Docking Studies : Predict interactions with biological targets (e.g., diterpene lactone-binding enzymes) using the compound’s SMILES/InChI (e.g., InChI=1S/C19H22O5) .
Q. How do structural modifications impact biological activity?
Systematic SAR studies are conducted by altering substituents (e.g., methyl groups at 8'a or oxo groups at 6'). For example:
Q. What strategies resolve contradictions in reaction yields or selectivity?
- Mechanistic Reanalysis : Use kinetic isotope effects (KIE) or in-situ IR to detect hidden intermediates. For example, trace water may hydrolyze dioxolane intermediates, reducing yields .
- DoE (Design of Experiments) : Statistically optimize variables (e.g., temperature, catalyst loading) to identify critical factors. A 3² factorial design might reveal nonlinear relationships between acid concentration and enantioselectivity .
Q. Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for ketalization to avoid side reactions .
- Purification : Use gradient elution in flash chromatography (5% → 40% EtOAc in Hex) to separate polar byproducts .
- Data Validation : Cross-check crystallographic data (CCDC deposition numbers) with computational models .
Properties
Molecular Formula |
C15H22O5 |
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Molecular Weight |
282.33 g/mol |
IUPAC Name |
methyl (1'R,4'aR,8'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-3,4,6,7,8,8a-hexahydro-1H-naphthalene]-1'-carboxylate |
InChI |
InChI=1S/C15H22O5/c1-14-7-5-11(16)12(13(17)18-2)10(14)4-3-6-15(14)19-8-9-20-15/h10,12H,3-9H2,1-2H3/t10-,12-,14-/m1/s1 |
InChI Key |
KBPIQZZVOJDKAJ-MPKXVKKWSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)[C@@H]([C@H]1CCCC23OCCO3)C(=O)OC |
Canonical SMILES |
CC12CCC(=O)C(C1CCCC23OCCO3)C(=O)OC |
Origin of Product |
United States |
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